molecular formula C11H21N2O3- B1445642 Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate CAS No. 885269-69-2

Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate

Cat. No.: B1445642
CAS No.: 885269-69-2
M. Wt: 229.30 g/mol
InChI Key: ZGCBLZYIXPPANE-UHFFFAOYSA-M
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Description

Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is a chemical compound that features a tert-butyl group, an aminotetrahydropyran moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd-C, LiAlH4, NaBH4

    Substitution: NaH, t-BuOK, RLi (organolithium reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction is often reversible, allowing for controlled activation or deactivation of the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is unique due to its combination of the tert-butyl carbamate group and the aminotetrahydropyran moiety. This structure provides specific reactivity and stability that can be advantageous in various chemical and biological applications .

Properties

CAS No.

885269-69-2

Molecular Formula

C11H21N2O3-

Molecular Weight

229.30 g/mol

IUPAC Name

N-[(4-aminooxan-4-yl)methyl]-N-tert-butylcarbamate

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)13(9(14)15)8-11(12)4-6-16-7-5-11/h4-8,12H2,1-3H3,(H,14,15)/p-1

InChI Key

ZGCBLZYIXPPANE-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)N

Canonical SMILES

CC(C)(C)N(CC1(CCOCC1)N)C(=O)[O-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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